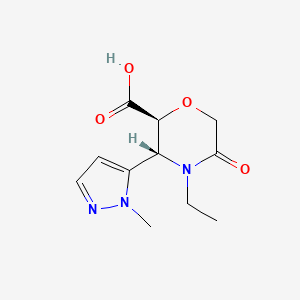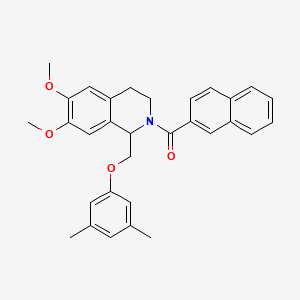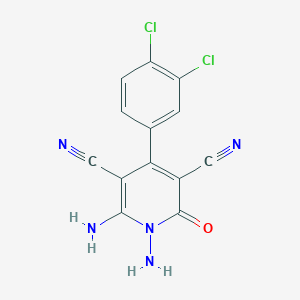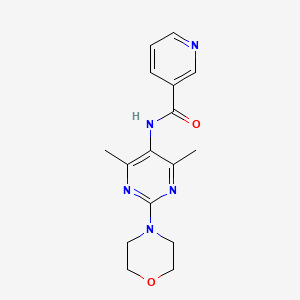
(2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
作用機序
The mechanism of action of (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid involves the inhibition of enzymes by binding to their active sites. This results in the prevention of the enzymatic reaction, which ultimately leads to the inhibition of the disease-associated process.
生化学的および生理学的効果
The biochemical and physiological effects of (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid depend on the specific enzyme that it inhibits. For example, its inhibitory activity against proteases can lead to the prevention of the degradation of extracellular matrix proteins, which can result in the inhibition of cancer cell invasion and metastasis. Its inhibitory activity against kinases can lead to the prevention of the activation of signaling pathways that are involved in various diseases such as cancer and Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid is its high specificity towards enzymes, which makes it a promising candidate for drug development. However, one of the limitations is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the study of (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid. One potential direction is the development of more efficient synthesis methods that can increase the yield of the compound. Another direction is the identification of new enzymes that can be targeted by the compound, which can expand its potential applications in drug development. Additionally, the study of the compound's pharmacokinetics and pharmacodynamics can provide valuable insights into its potential clinical applications.
In conclusion, (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid is a promising compound that has potential applications in drug development. Its inhibitory activity against enzymes makes it a promising candidate for the treatment of various diseases. The future directions for the study of this compound include the development of more efficient synthesis methods, the identification of new enzymes that can be targeted, and the study of its pharmacokinetics and pharmacodynamics.
合成法
The synthesis of (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid involves a series of chemical reactions. One of the commonly used methods involves the reaction of 4-ethylmorpholine-2,3-dione with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then treated with an acid to obtain the desired product.
科学的研究の応用
(2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid has been extensively studied for its potential applications in drug development. It has been found to exhibit inhibitory activity against various enzymes, including proteases and kinases, which play a crucial role in various diseases such as cancer, Alzheimer's disease, and HIV.
特性
IUPAC Name |
(2S,3R)-4-ethyl-3-(2-methylpyrazol-3-yl)-5-oxomorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-3-14-8(15)6-18-10(11(16)17)9(14)7-4-5-12-13(7)2/h4-5,9-10H,3,6H2,1-2H3,(H,16,17)/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLHQJCOCRCHJJ-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(OCC1=O)C(=O)O)C2=CC=NN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](OCC1=O)C(=O)O)C2=CC=NN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)

![2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine](/img/structure/B2365386.png)

![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)
![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2365390.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2365392.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2365397.png)
![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2365398.png)
![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2365399.png)

![Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2365403.png)
![5-Chloro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2365404.png)
![ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2365406.png)